molecular formula C8H11BrN2O2 B6227435 N-(3-bromobutyl)-1,2-oxazole-3-carboxamide CAS No. 1502538-60-4

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide

Cat. No. B6227435
CAS RN: 1502538-60-4
M. Wt: 247.1
InChI Key:
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Description

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide (NBBOC) is an organic compound composed of nitrogen, bromine, oxygen, carbon, and hydrogen atoms. It is a heterocyclic compound, containing a five-membered ring of atoms. NBBOC has a wide range of applications in scientific research, including use in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide is used in a variety of scientific research applications, including biochemical and physiological studies, and laboratory experiments. It has been used in studies of enzyme kinetics, enzyme inhibition, and protein-protein interactions. It has also been used in studies of the effects of chemical agents on cell growth, cell differentiation, and gene expression. In addition, N-(3-bromobutyl)-1,2-oxazole-3-carboxamide has been used in studies of the effects of environmental contaminants on aquatic organisms, and in studies of the effects of drugs on the central nervous system.

Mechanism of Action

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide is believed to act as an inhibitor of enzymes, proteins, and other biological targets. It binds to the active sites of enzymes and proteins, preventing them from performing their normal functions. It also binds to the substrates of enzymes and proteins, preventing them from being converted into their active forms. In addition, N-(3-bromobutyl)-1,2-oxazole-3-carboxamide is believed to interact with cell membranes, affecting their permeability and affecting the flow of ions and other molecules.
Biochemical and Physiological Effects
N-(3-bromobutyl)-1,2-oxazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosine kinase. It has also been shown to affect the expression of genes involved in cell differentiation and cell growth. In addition, N-(3-bromobutyl)-1,2-oxazole-3-carboxamide has been shown to affect the permeability of cell membranes, affecting the flow of ions and other molecules.

Advantages and Limitations for Lab Experiments

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. It is also relatively non-toxic, and it does not decompose easily in the presence of oxygen. However, N-(3-bromobutyl)-1,2-oxazole-3-carboxamide can be difficult to work with, as it is insoluble in many common solvents. In addition, it can be difficult to obtain pure N-(3-bromobutyl)-1,2-oxazole-3-carboxamide, as it can easily be contaminated with other compounds.

Future Directions

The potential future directions for N-(3-bromobutyl)-1,2-oxazole-3-carboxamide research include further studies of its biochemical and physiological effects, as well as its mechanism of action. In addition, further studies of its effects on cell growth, cell differentiation, and gene expression are needed. N-(3-bromobutyl)-1,2-oxazole-3-carboxamide could also be used in studies of the effects of environmental contaminants on aquatic organisms, and in studies of the effects of drugs on the central nervous system. Finally, N-(3-bromobutyl)-1,2-oxazole-3-carboxamide could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide can be synthesized from 1,2-oxazole-3-carboxylic acid and 3-bromobutylamine. The reaction is conducted in the presence of anhydrous sodium sulfate and a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept below 100°C. The reaction takes place in a polar solvent, such as acetonitrile or dimethylformamide, and the reaction is complete after 2-3 hours. The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure N-(3-bromobutyl)-1,2-oxazole-3-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromobutyl)-1,2-oxazole-3-carboxamide involves the reaction of 3-bromobutylamine with 1,2-oxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "3-bromobutylamine", "1,2-oxazole-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "acetic anhydride" ], "Reaction": [ "Step 1: 3-bromobutylamine is reacted with 1,2-oxazole-3-carboxylic acid in the presence of DCC and DMAP to form the intermediate N-(3-bromobutyl)-1,2-oxazole-3-carboxylic acid.", "Step 2: The intermediate is then treated with acetic anhydride to yield the final product, N-(3-bromobutyl)-1,2-oxazole-3-carboxamide." ] }

CAS RN

1502538-60-4

Product Name

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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